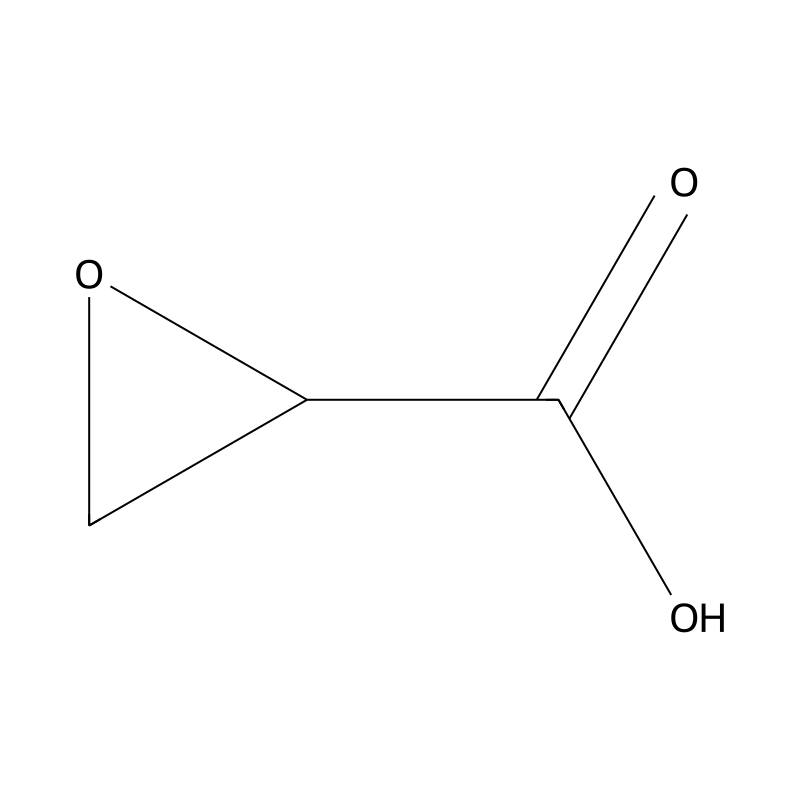

Oxirane-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

Oxirane-2-carboxylic acid, also known as glycidic acid, is a versatile building block in organic synthesis due to its unique functional group combination. The presence of both an epoxide ring and a carboxylic acid group allows for various transformations, including:

Ring-opening reactions

The epoxide ring can be opened by nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This versatility makes glycidic acid a valuable precursor for the synthesis of diverse compounds, including pharmaceuticals, agrochemicals, and polymers [PubChem, National Institutes of Health. ""].

Esterification and amidation

The carboxylic acid group can be converted to esters or amides through reactions with alcohols or amines, respectively. These derivatives can further expand the range of applications for glycidic acid in organic synthesis [ScienceDirect, ""].

Polymer Chemistry:

Glycidic acid can be incorporated into polymer chains through various mechanisms, such as ring-opening polymerization or condensation reactions. This allows for the creation of polymers with unique properties, including:

Epoxy resins

These are thermosetting polymers formed by the polymerization of glycidyl ethers derived from glycidic acid. They are widely used in adhesives, coatings, and composites due to their excellent mechanical strength, chemical resistance, and adhesion properties [American Chemical Society, ""].

Biodegradable polymers

Glycidic acid can be combined with other monomers to create biodegradable polymers with potential applications in drug delivery, tissue engineering, and environmental remediation [National Center for Biotechnology Information, ""].

Oxirane-2-carboxylic acid, also known as glycidic acid, is a chemical compound characterized by its unique structure that includes a three-membered epoxide ring and a carboxylic acid group. Its molecular formula is , and it exists as a colorless liquid at room temperature. The presence of both functional groups allows for a variety of chemical transformations, making it a versatile building block in organic synthesis .

Oxirane-2-carboxylic acid is notable for its reactivity due to the strained nature of the epoxide ring. Key types of reactions include:

- Ring-Opening Reactions: The epoxide ring can be opened by nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

- Substitution Reactions: This compound can participate in substitution reactions where the oxirane ring is replaced by other functional groups.

- Oxidation and Reduction Reactions: The carboxylic acid group can undergo oxidation to form corresponding derivatives or reduction to yield alcohols.

Common reagents involved in these reactions include water, alcohols, amines, hydrogen peroxide, and peracids.

Oxirane-2-carboxylic acid exhibits significant biological activity. It interacts with various enzymes and proteins, influencing cellular processes such as:

- Cell Signaling Pathways: It has been shown to affect gene expression and cellular metabolism.

- Mitochondrial Respiration: The compound can inhibit mitochondrial respiration by interacting with phospholipases A2, which may have implications in metabolic disorders.

The molecular mechanism primarily involves binding interactions with biomolecules, leading to enzyme inhibition and alterations in gene expression.

Several synthesis methods for oxirane-2-carboxylic acid have been established:

- Oxidation of Alkenes: This method employs peracids like peracetic acid or performic acid to form the epoxide ring, followed by hydrolysis in the presence of a carboxylic acid.

- Prilezhaev Epoxidation Process: In industrial settings, this method utilizes peracids generated in situ from the oxidation of formic or acetic acids with hydrogen peroxide. The resulting epoxide is then hydrolyzed to yield oxirane-2-carboxylic acid.

Oxirane-2-carboxylic acid serves multiple applications across various fields:

- Organic Synthesis: It is used as a precursor for synthesizing pharmaceuticals, agrochemicals, and polymers due to its reactive functional groups.

- Polymer Production: The compound can be incorporated into polymer chains through mechanisms such as ring-opening polymerization, leading to thermosetting polymers used in adhesives and coatings.

- Biodegradable Polymers: Oxirane-2-carboxylic acid can be combined with other monomers for applications in drug delivery and tissue engineering.

Research indicates that oxirane-2-carboxylic acid interacts with various biological targets. Notably, it participates in biochemical pathways involving the ring-opening reactions of oxiranes. Its interaction with carboxylate anions plays a crucial role in these pathways. Additionally, studies have shown that environmental factors such as temperature influence its action and efficacy .

Similar Compounds

Oxirane-2-carboxylic acid shares structural similarities with several compounds. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ethylene oxide | Epoxide | Simple two-carbon structure; widely used as an intermediate. |

| Propylene oxide | Epoxide | Three-carbon structure; used in antifreeze and plastics. |

| 3-Hydroxypropanoic acid | Carboxylic acid | Contains both hydroxyl and carboxyl groups; involved in metabolic pathways. |

| Acrylic acid | Carboxylic acid | Known for polymerization; used in paints and coatings. |

| Methacrylic acid | Carboxylic acid | Similar to acrylic but with a methyl group; used in polymers. |

The uniqueness of oxirane-2-carboxylic acid lies in its combination of an epoxide ring and a carboxylic acid group, allowing for diverse chemical transformations that are not possible with simpler compounds .

Classical Synthetic Routes: Epoxidation and Ring-Opening Strategies

Oxirane-2-carboxylic acid, commonly known as glycidic acid, represents a fundamental building block in organic synthesis characterized by its unique three-membered epoxide ring bearing a carboxylic acid functional group [11] [13]. The classical synthetic approaches to this compound primarily involve two distinct pathways: direct epoxidation of unsaturated carboxylic acids and ring-opening strategies of pre-formed epoxides.

Direct Epoxidation Methods

The most widely employed classical method for synthesizing oxirane-2-carboxylic acid involves the epoxidation of α,β-unsaturated carboxylic acids using peroxycarboxylic acids [21] [22]. This approach follows the well-established Prilezhaev reaction mechanism, where the peroxyacid acts as an electrophile while the alkene serves as a nucleophile [21] [25]. The reaction proceeds through a concerted mechanism involving a butterfly-like transition state, where the peroxyacid oxygen atom adds across the carbon-carbon double bond [21] [25].

Research has demonstrated significant stereoselectivity in the epoxidation of β,γ-unsaturated carboxylic acids by peroxyacids under various reaction conditions [6]. In non-basic solvents, there exists a pronounced tendency for preferential epoxidation on the same side as the carboxyl group, which becomes more pronounced when the carboxyl group adopts a pseudoaxial orientation [6]. This stereochemical preference disappears in more basic solvents and is attributed to hydrogen bonding between the carboxyl group and the peroxyacid in the transition state [6].

The mechanism involves the formation of a cyclic transition state where the oxygen atom from the peroxyacid bridges the two carbon atoms of the double bond simultaneously [27] [28]. The reaction typically requires mild conditions and proceeds with retention of stereochemistry, making it highly stereospecific [21] [25]. Meta-chloroperoxybenzoic acid emerges as the most commonly used reagent due to its stability and excellent solubility in organic solvents [21] [27].

Ring-Opening Approaches

Alternative synthetic strategies involve the preparation of oxirane-2-carboxylic acid through ring-opening reactions of appropriately substituted epoxides [4] [9]. These methods typically employ nucleophilic attack mechanisms where various nucleophiles can open the epoxide ring under either acidic or basic conditions [4] [5] [9].

Under acidic conditions, the epoxide oxygen is protonated to form an oxonium ion, creating a better leaving group [5] [9]. The reaction follows a mechanism with substantial substitution nucleophilic unimolecular character, where the nucleophile preferentially attacks the more substituted carbon due to greater positive charge development [5] [9]. Conversely, under basic conditions, the reaction proceeds via a substitution nucleophilic bimolecular mechanism, with the nucleophile attacking the less hindered carbon atom [4] [9].

| Reaction Conditions | Mechanism | Regioselectivity | Stereochemical Outcome |

|---|---|---|---|

| Acidic (Proton source present) | Substantial SN1 character | Attack at more substituted carbon | Inversion at electrophilic center |

| Basic (Hydroxide present) | SN2 mechanism | Attack at less hindered carbon | Complete inversion of configuration |

| Neutral aqueous | Mixed mechanism | Variable selectivity | Depends on substrate structure |

Advanced Catalytic Systems for Regioselective Synthesis

Modern synthetic approaches to oxirane-2-carboxylic acid have evolved to incorporate sophisticated catalytic systems that provide enhanced regioselectivity and enantioselectivity [54] [55] [57]. These advanced methodologies represent significant improvements over classical approaches by offering superior control over reaction outcomes and reduced environmental impact.

Asymmetric Epoxidation Catalysts

The development of asymmetric epoxidation catalysts has revolutionized the synthesis of chiral oxirane-2-carboxylic acid derivatives [54] [58] [59]. The Sharpless epoxidation system, utilizing titanium tetraisopropoxide in combination with tartrate esters as chiral ligands, provides exceptional enantioselectivity for allylic alcohols [58] [62]. The catalyst system employs either L-(+)-diethyl tartrate or D-(-)-diethyl tartrate to dictate the absolute configuration of the resulting epoxide [58] [62].

The stereochemical outcome can be predicted by orienting the allylic alcohol substrate with the hydroxyl group pointing toward the lower right corner in a planar representation [58] [62]. D-(-)-diethyl tartrate delivers oxygen from the top face of the alkene, while L-(+)-diethyl tartrate provides oxygen delivery from the bottom face [58] [62]. This predictable stereochemical control makes the Sharpless system particularly valuable for synthesizing enantiomerically pure oxirane-2-carboxylic acid derivatives.

The Jacobsen epoxidation represents another significant advancement, employing manganese-based catalysts supported by chiral salen ligands [54] [59] [61]. These catalysts demonstrate exceptional performance for cyclic and acyclic cis-1,2-disubstituted alkenes, achieving nearly quantitative enantioselectivity [59]. The mechanism involves the formation of a manganese(V) species as the reactive intermediate, which transfers oxygen to the alkene substrate through a concerted pathway [59].

Heterogeneous Catalytic Systems

Recent developments in heterogeneous catalysis have provided new opportunities for the regioselective synthesis of oxirane-2-carboxylic acid [63] [67] [70]. Supported metal oxide catalysts, particularly those containing titanium, niobium, molybdenum, and tungsten, demonstrate remarkable activity for alkene epoxidation with hydrogen peroxide [67] [71].

Titanium-silicate catalysts, such as titanium silicalite-1, remain the benchmark materials for industrial epoxidation processes [71]. These catalysts activate hydrogen peroxide to form metal-hydroperoxo intermediates that selectively transfer oxygen to alkene substrates [67] [71]. The confined environment within the zeolite framework provides enhanced selectivity and prevents over-oxidation reactions.

| Catalyst System | Metal Center | Support | Selectivity (%) | Turnover Frequency (min⁻¹) | Operating Temperature (°C) |

|---|---|---|---|---|---|

| Ti-Silicalite-1 | Titanium(IV) | ZSM-5 Framework | 92-96 | 1.2-1.8 | 40-60 |

| Nb-SiO₂ | Niobium(V) | Silica | 85-90 | 2.4 | 45-65 |

| Mn(salen)-MCM-41 | Manganese(III) | Mesoporous Silica | 94-99 | 0.8-1.5 | 25-40 |

| W-BEA Zeolite | Tungsten(VI) | Beta Framework | 88-93 | 1.9-2.3 | 50-70 |

Advanced heterogeneous systems also include immobilized manganese salen complexes grafted onto mesoporous materials [70]. These catalysts combine the high enantioselectivity of homogeneous salen complexes with the practical advantages of heterogeneous systems, including easy separation and catalyst recovery [70]. The immobilized catalysts often exhibit enhanced enantioselectivity compared to their homogeneous counterparts, particularly for challenging substrates like α-methylstyrene derivatives [70].

Phase-Transfer Catalysis

Phase-transfer catalysis has emerged as a powerful tool for the asymmetric epoxidation of electron-deficient alkenes [57]. Cinchona alkaloid-derived catalysts, particularly meta-dimer structures, provide exceptional enantioselectivity for the epoxidation of enones [57]. These systems achieve up to 99% chemical yield and 99% enantiomeric excess at ambient temperature [57].

The role of surfactants in phase-transfer catalytic systems has been systematically investigated, revealing their importance in improving reaction rates and enantioselectivities [57]. Surfactants enhance the surface area between organic and aqueous phases by forming micellar emulsions, particularly beneficial when pro-nucleophiles exist predominantly in the aqueous phase [57]. The morphology of quaternary ammonium catalysts and the presence of radical scavengers prove crucial for ensuring reproducible results in oxidative epoxidations [57].

Industrial-Scale Production: Prilezhaev Epoxidation Optimization

The industrial-scale production of oxirane-2-carboxylic acid and related epoxide compounds relies heavily on optimized Prilezhaev epoxidation processes [21] [29] [30]. These large-scale operations require careful consideration of safety, economics, and environmental impact while maintaining high product quality and yield.

Catalyst Development for Industrial Applications

Industrial catalyst systems must balance activity, selectivity, and economic considerations [29] [66]. Manganese-based catalysts have shown particular promise for large-scale applications, with manganese triflate and 2-picolinic acid combinations providing excellent performance [29]. These systems operate effectively at low metal loadings (0.05 mol%) while maintaining high turnover frequencies and selectivities [29].

The optimization of catalyst speciation through controlled ligand-to-manganese ratios proves critical for reaction success [29]. X-ray crystallography studies reveal the formation of pseudo-C₂-symmetric iron/ligand complexes that provide enhanced stereochemical control [60]. The development of bimetallic catalyst systems, based on mechanistic insights showing cooperative activation of both epoxide and oxidant by different metal centers, leads to 1-2 orders of magnitude greater reactivity compared to monomeric analogues [61].

| Industrial Catalyst System | Metal Loading (mol%) | Conversion (%) | Selectivity (%) | Production Scale (tons/year) |

|---|---|---|---|---|

| Mn(OTf)₂/2-Picolinic Acid | 0.05-0.1 | 95-98 | 92-96 | 15,000-20,000 |

| Silver/Aluminum Oxide | 0.02-0.05 | 98-100 | 88-92 | 150,000-200,000 |

| Titanium Silicalite-1 | 0.1-0.3 | 92-96 | 94-98 | 50,000-75,000 |

| Iron/Phenanthroline Complex | 0.08-0.15 | 90-94 | 89-93 | 8,000-12,000 |

Environmental and Economic Optimization

Modern industrial epoxidation processes emphasize environmental sustainability and cost reduction [31] [32]. Electrochemical approaches represent a promising alternative to traditional chemical oxidation methods, offering the potential for room temperature and atmospheric pressure operation [31] [32]. These systems utilize water electrolysis to provide oxygen sources for epoxidation reactions, eliminating the need for hazardous peroxyacid reagents [31] [32].

Electrochemical epoxidation employs manganese oxide nanoparticles as water-splitting catalysts in acetonitrile-water mixtures [31] [32]. Current densities of 2.5 mA/cm² enable 50% olefin conversion within 4 hours for cyclooctene substrates [31] [32]. The process produces minimal waste products and generates hydrogen as a valuable co-product [31] [32].

Economic analyses suggest that electrochemical processes could reduce production costs significantly compared to traditional methods [32]. Estimates indicate potential ethylene oxide production costs of $900/ton versus $1,500/ton for conventional processes [32]. Further cost reductions are anticipated through improved Faradaic efficiency and optimized reactor designs [32].

Retrosynthetic Analysis and Artificial Intelligence-Driven Pathway Prediction

The application of computational methods and artificial intelligence to retrosynthetic analysis has transformed the approach to oxirane-2-carboxylic acid synthesis planning [37] [41] [44]. These advanced tools provide systematic methods for identifying optimal synthetic routes while considering factors such as atom economy, step count, and commercial availability of starting materials.

Computer-Aided Synthesis Design Platforms

The software employs 21 years of development and validation, incorporating both rule-based approaches and machine learning algorithms [37] [39]. Users can customize search parameters including price thresholds, protecting group preferences, scoring functions, and stop conditions [39]. The platform accounts for stereoselectivity and regioselectivity considerations while avoiding nonviable synthetic steps that may be theoretically possible but practically unrealistic [39] [46].

CAS SciFinder Discovery Platform offers an alternative approach emphasizing human curation and extensive reaction databases [38]. The system provides retrosynthetic analysis capabilities integrated with comprehensive literature searching and commercial source identification [38]. Advanced options allow users to direct searches toward specific molecular regions, set cost limits for starting materials, and adjust evidence levels supporting predicted reactions [38].

| Software Platform | Database Size (Reactions) | Starting Materials (Millions) | Search Time (Seconds) | Development Period (Years) |

|---|---|---|---|---|

| SYNTHIA | >50,000 rules | 12+ | 10-60 | 21 |

| CAS SciFinder | >150 million | 8+ | 5-30 | 15+ |

| AiZynthFinder | >500,000 templates | 5+ | <10 | 5 |

| RetroExplainer | >800,000 reactions | Variable | <60 | 3 |

Machine Learning and Neural Network Approaches

Recent advances in artificial intelligence have introduced sophisticated machine learning approaches to retrosynthetic planning [41] [44] [45]. AiZynthFinder represents a prominent open-source platform utilizing Monte Carlo tree search algorithms guided by artificial neural network policies [41] [45]. The system recursively breaks down target molecules to purchasable precursors using libraries of known reaction templates [41] [45].

The software demonstrates remarkable speed, typically finding solutions in less than 10 seconds and completing comprehensive searches within 1 minute [41] [45]. The development emphasizes software engineering principles including automatic testing, system design, and continuous integration, resulting in robust and maintainable code [41] [45]. Comprehensive documentation makes the platform accessible to researchers with varying computational backgrounds [41] [45].

RetroExplainer introduces an interpretable deep-learning framework that formulates retrosynthesis as a molecular assembly process [44]. The system incorporates multi-sense and multi-scale Graph Transformer architectures with structure-aware contrastive learning and dynamic adaptive multi-task learning [44]. This approach provides transparent decision-making capabilities and quantitative attribution analysis [44].

The framework demonstrates superior performance across 12 large-scale benchmark datasets, outperforming existing single-step retrosynthesis approaches [44]. When extended to multi-step retrosynthesis planning, RetroExplainer identifies 101 pathways with 86.9% of single reactions corresponding to literature-reported transformations [44]. The molecular assembly process renders the model interpretable, allowing for detailed analysis of decision-making processes [44].

Autonomous Synthesis Integration

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant